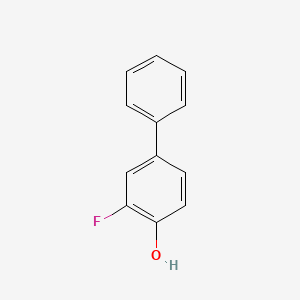

2-Fluoro-4-phenylphenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated phenolic compounds can be complex and often requires specific conditions for successful reactions. For instance, the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) involves oxidative polycondensation reactions with air oxygen and NaOCl in an aqueous alkaline medium . Another example is the preparation of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, which is a two-step radiosynthesis yielding the compound in no-carrier-added form . These methods highlight the diverse synthetic routes that can be employed to create fluorinated phenolic compounds, which may be applicable to the synthesis of 2-Fluoro-4-phenylphenol.

Molecular Structure Analysis

The molecular structure of fluorinated phenolic compounds can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 2,3,7-trihydroxy-9-phenyl-fluorone shows different orientations of the phenyl group to be involved in intermolecular aromatic interactions . Similarly, the structure of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol is stabilized by intermolecular non-classical hydrogen bonds and intramolecular interactions . These studies suggest that 2-Fluoro-4-phenylphenol may also exhibit interesting structural features due to the presence of the fluorine atom and the phenyl group.

Chemical Reactions Analysis

The reactivity of fluorinated phenolic compounds can be influenced by the presence of the fluorine atom. For instance, the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) yields a polymeric material, and FMBP can also be copolymerized with other phenols . This indicates that 2-Fluoro-4-phenylphenol may also participate in polymerization reactions or serve as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds are often characterized by their stability and reactivity. The thermal stability of OFPIMP and its oligomer-metal complexes has been studied, showing resistance to thermo-oxidative decomposition . The spectroscopic properties, crystal structure, and density functional theory (DFT) calculations of fluorinated phenolic compounds provide insights into their electronic structure and potential applications . These analyses are crucial for understanding the behavior of 2-Fluoro-4-phenylphenol in various environments and its suitability for different applications.

Wissenschaftliche Forschungsanwendungen

High-Performance Polymer Synthesis

2-Fluoro-4-phenylphenol derivatives play a crucial role in the synthesis of high-performance polymers. These polymers exhibit excellent solubility and distinguished thermal properties, making them suitable for engineering plastics and membrane materials. Specifically, 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid (FHBBA) derivatives are used in the synthesis of poly(phthalazinone ether)s which have potential applications in optical waveguides due to their good solubility in common aprotic solvents and outstanding thermal stability as investigated by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (Xiao et al., 2003).

Fluoro-containing Material Synthesis

2-Fluoro-4-phenylphenol derivatives are instrumental in the synthesis of various fluoro-containing materials, predicting their application in this domain. The alcoholic hydroxyl and phenolic hydroxyl groups in these compounds can be easily deprotonated, making them key intermediates in the production of organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

Pharmaceutical Intermediate Synthesis

While the focus is not on drug use and dosage, it's worth noting that 2-Fluoro-4-phenylphenol derivatives are key intermediates in the synthesis of pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl is a crucial intermediate for the manufacture of certain non-steroidal anti-inflammatory and analgesic materials (Qiu, Gu, Zhang, & Xu, 2009).

Antibacterial Compound Synthesis

Compounds with 2-Fluoro-4-phenylphenol structure have been utilized in synthesizing biologically active molecules with antibacterial properties. These compounds have shown promising activity in laboratory settings, indicating their potential in medical and environmental applications (Holla, Bhat, & Shetty, 2003).

Liquid Crystal Photoalignment

2-Fluoro-4-phenylphenol derivatives are used in promoting excellent photoalignment of commercial nematic liquid crystals, crucial for Liquid Crystal Display (LCD) technology. The photoalignment of liquid crystal is influenced by the number and disposition of fluoro-substituents in the molecular structure of the alignment material, indicating the compound’s significance in optimizing display technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYLPMGFTYAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514816 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-phenylphenol | |

CAS RN |

84376-21-6 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[g]quinoxaline](/img/structure/B1338093.png)

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)